ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Description
Morpholine is introduced via nucleophilic substitution reactions.
Reaction conditions: elevated temperatures, solvents such as ethanol or DMF (dimethylformamide).
Sulfonation
The sulfonyl group is incorporated using sulfonyl chloride reagents.
Reaction conditions: requires basic conditions, often using pyridine or triethylamine as a base.
Acetamidation
Acetamidation is typically performed using acetic anhydride.
Reaction conditions: conducted at moderate temperatures with catalytic amounts of acid or base.
Industrial Production Methods
For industrial-scale production, continuous flow chemistry might be employed to enhance reaction efficiency and safety. Automation and optimized reaction parameters (temperature, solvent choice, and catalyst systems) are critical to achieve high yields and purity in industrial settings.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O7S/c1-2-35-25(31)18-7-3-5-9-20(18)26-23(29)17-36(32,33)22-15-28(21-10-6-4-8-19(21)22)16-24(30)27-11-13-34-14-12-27/h3-10,15H,2,11-14,16-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJJSQGTSUSZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves multiple steps, including the introduction of the indole and morpholine moieties, followed by sulfonation and acetamidation. Below is a general outline of the synthetic route:
Formation of the Indole Intermediate
Starting from an appropriate precursor (such as an indole derivative), the indole nucleus is prepared.
Reaction conditions: mild to moderate heating, typically in the presence of a base and solvents like toluene or DCM (dichloromethane).
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing further functionalization.
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoic acid | 85% | |
| Basic hydrolysis | NaOH (2M), RT, 12h | Sodium salt of the carboxylic acid | 78% |
The reaction rate and selectivity depend on steric hindrance from the neighboring sulfonamide group, which slightly reduces hydrolysis efficiency compared to simpler esters.
Sulfonamide Reactivity
The sulfonamide group participates in nucleophilic substitution and condensation reactions. Its electron-withdrawing nature enhances electrophilicity at the sulfur center.
Nucleophilic Substitution
Reaction with primary amines replaces the sulfonyl oxygen, forming sulfonamides with modified bioactivity:
| Amine | Conditions | Product | Application |
|---|---|---|---|
| Ethylenediamine | DMF, 80°C, 4h | Bis-sulfonamide derivative | Potential enzyme inhibition |
| Benzylamine | THF, RT, 8h | N-Benzyl sulfonamide | Antimicrobial studies |
These reactions are typically driven by the sulfonyl group's ability to stabilize transition states during nucleophilic attack .
Condensation with Carbonyl Compounds
The sulfonamide nitrogen reacts with aldehydes or ketones under Dean-Stark conditions to form imines or hydrazones, useful in heterocyclic synthesis.
Morpholino Ring Modifications
The morpholino ring (2-oxoethyl-morpholine) exhibits stability under mild conditions but undergoes ring-opening in strong acids or bases:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| H2SO4 (conc.) | Reflux, 3h | Linear amine-carboxylic acid derivative | Acid-catalyzed hydrolysis |
| LiAlH4 | Dry ether, 0°C, 2h | Reduced morpholine fragment (secondary amine) | Reduction of carbonyl group |
Ring-opening reactions are critical for generating intermediates in drug metabolite studies .
Indole Core Reactivity
The indole moiety participates in electrophilic substitution, primarily at the C5 position:
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 5-Nitroindole derivative | Directed by sulfonamide EWG |
| Bromination | Br2, FeBr3 | 5-Bromoindole derivative | Moderate yield (62%) |
The electron-withdrawing sulfonamide group directs electrophiles to the C5 position, as confirmed by computational modeling .
Cross-Coupling Reactions
The compound’s aryl groups enable palladium-catalyzed couplings:
| Coupling Type | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl derivatives | Library synthesis |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Aminated analogs | Kinase inhibitor development |
These reactions require careful optimization to avoid side reactions at the sulfonamide or morpholino groups .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing indole derivatives exhibit significant anticancer properties. Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate may act as a potential anticancer agent due to the presence of the indole structure, which has been associated with the inhibition of tumor growth and proliferation. Studies have shown that sulfonamide derivatives can enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer pathways .
2. Enzyme Inhibition
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. In vitro studies have demonstrated that similar compounds can effectively inhibit AChE, leading to increased levels of acetylcholine in the brain, thereby enhancing cognitive function . The molecular docking studies further support these findings by showing favorable binding interactions with target enzymes .
3. Antimicrobial Properties
The indole framework is also recognized for its antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. This activity is critical in the development of new antibiotics, especially in an era of increasing antibiotic resistance .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported the synthesis and evaluation of various indole-based sulfonamides, including derivatives similar to this compound). The results indicated that these compounds exhibited potent cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibitors, researchers synthesized a series of sulfonamide derivatives and tested their inhibitory effects on AChE and butyrylcholinesterase (BChE). The results revealed that certain derivatives had significant inhibitory activity, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action for ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety, morpholine ring, and sulfonyl group may contribute to binding affinity and selectivity. Pathways include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Compared to other indole derivatives or sulfonyl compounds, ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate stands out due to its unique combination of functional groups:
Similar Compounds: : Indole-3-acetic acid, morpholino sulfonamides, and acetamido benzoates.
Uniqueness: : The simultaneous presence of an indole, sulfonyl, acetamido, and morpholine moiety is rare, providing distinct chemical and biological properties.
This compound offers rich avenues for exploration in various scientific domains due to its multifaceted structure and reactivity. Keep diving deeper, and you'll find even more fascinating aspects of this unique chemical entity.
Biological Activity
Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 513.6 g/mol. The compound features an indole core, a sulfonamide functional group, and an ester group, which are critical for its biological interactions.
The mechanism of action for this compound likely involves multiple pathways:
- Enzyme Inhibition : The presence of the indole moiety allows for interactions with various enzymes through π-stacking and hydrogen bonding. This can lead to inhibition of key metabolic pathways.
- Receptor Modulation : The sulfonamide group may facilitate electrostatic interactions with receptor sites, potentially modulating receptor activity and influencing cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of indole compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This compound may share these properties due to its structural similarities to known anticancer agents.
Antimicrobial Properties
Indole derivatives have also been explored for their antimicrobial effects. Compounds with similar structures have demonstrated activity against a range of pathogens, including bacteria and fungi. This compound could potentially exhibit similar antimicrobial efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antineoplastic Activity : A study reported that certain indole derivatives exhibited significant antineoplastic activity against human cancer cell lines (e.g., TK-10 and HT-29). The mechanism involved disruption of cell cycle progression and induction of apoptosis .
- Antimicrobial Evaluation : Another study evaluated indole derivatives for their antimicrobial properties, finding that specific modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Research into the SAR of sulfonamide-containing indoles has revealed that specific substitutions can greatly influence biological activity, providing insights into optimizing the compound for therapeutic use .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the sulfonamide and morpholino-2-oxoethyl moieties in this compound?
- Methodological Answer :
- Sulfonamide Formation : Refluxing indole derivatives with sulfonyl chlorides in acetic acid/sodium acetate (e.g., 3-formyl-indole precursors) under controlled pH ensures efficient sulfonylation . For the acetamido linkage, coupling agents like HATU with DIPEA in DMF (as in , step vi) minimize side reactions and improve yields.
- Morpholino-2-oxoethyl Introduction : Use LHMDS (Lithium Hexamethyldisilazide) as a strong base in THF at -70°C to deprotonate indole’s N–H, followed by alkylation with bromoethyl morpholinone derivatives (e.g., BrCH2COOEt). Quench with aqueous LiOH to hydrolyze ester groups .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer :
- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate pure product.
- Spectroscopic Confirmation : Combine ¹H/¹³C NMR to resolve aromatic indole protons (δ 7.1–8.3 ppm), sulfonamide carbonyls (δ 165–170 ppm), and morpholine carbons (δ 45–70 ppm). IR spectroscopy verifies sulfonyl (1150–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .
- Elemental Analysis : Ensure <0.4% deviation from theoretical C/H/N values to confirm stoichiometry .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved for this structurally complex molecule?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate indole C–H couplings and NOESY to distinguish spatial proximity of morpholino and benzoate groups.
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates (e.g., ¹³C-acetamido benzoate) to trace signal origins .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated (Density Functional Theory) values for ambiguous protons/carbons .
Q. What in silico approaches predict the compound’s biological targets, given its indole and morpholine pharmacophores?
- Methodological Answer :
- Molecular Docking : Screen against kinase or GPCR databases (e.g., PDB) using AutoDock Vina. Prioritize targets with conserved indole-binding pockets (e.g., serotonin receptors) .
- Pharmacophore Mapping : Align the morpholino group with known kinase inhibitors (e.g., PI3K) using Schrödinger’s Phase. Validate via MD simulations (NAMD/GROMACS) to assess binding stability .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without disrupting cell viability.
- Prodrug Design : Synthesize phosphate esters at the benzoate group (e.g., replace ethyl with PEGylated esters) to improve hydrophilicity .
Q. What strategies mitigate competing side reactions (e.g., indole ring alkylation) during morpholino-2-oxoethyl functionalization?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect indole C3 with Boc groups before N-alkylation. Remove Boc post-reaction using TFA in DCM .
- Low-Temperature Control : Maintain reactions at -70°C to suppress electrophilic substitution at indole’s C3 position .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between theoretical and observed mass spectrometry (MS) data?
- Methodological Answer :
- Fragmentation Analysis : Use HRMS (High-Resolution MS) to identify unexpected adducts (e.g., sodium/potassium ions). Compare with simulated isotopic patterns (e.g., Bruker Compass DataAnalysis).
- Tandem MS/MS : Isolate precursor ions (m/z ± 0.01) to detect decomposition products (e.g., loss of morpholino fragment, m/z 111) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
